Fucoside B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

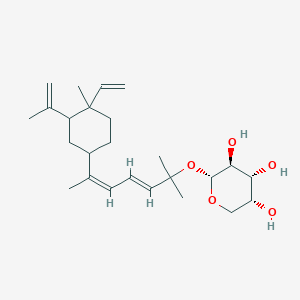

Fucoside B, also known as this compound, is a useful research compound. Its molecular formula is C25H40O5 and its molecular weight is 420.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Diagnostic Applications

a. Schistosomiasis Serology

Fucoside B has been utilized in the development of diagnostic tools for schistosomiasis. Research indicates that α-(1-2)-linked oligofucosides derived from schistosome glycans can bind specifically to antibodies in infected human sera. In a study, these fucosides were tested using gold nanoparticle (AuNP)-based ELISAs, demonstrating significant binding to immunoglobulin G (IgG) from infected individuals, thus highlighting their potential as diagnostic markers for schistosomiasis serology .

b. Cancer Biomarkers

Elevated fucosylation levels have been associated with various cancers, including intrahepatic cholangiocarcinoma (iCCA). In recent findings, global fucosylation was shown to correlate with poor prognosis in iCCA patients. The inhibition of fucosylation pathways resulted in decreased cell proliferation and migration, suggesting that fucosides could serve as biomarkers or therapeutic targets in cancer treatment .

Therapeutic Applications

a. Anti-Adhesive Agents

this compound derivatives have been explored as anti-adhesive drugs for treating infections caused by pathogens like Pseudomonas aeruginosa. The binding affinity of β-fucosyl amides to the LecB lectin was found to be significantly high, indicating their potential utility in preventing bacterial adhesion and biofilm formation . This application is particularly relevant for patients with cystic fibrosis who are prone to chronic lung infections.

b. Modulation of Immune Responses

Fucosides play a crucial role in modulating immune responses by influencing cell adhesion and signaling pathways. For instance, the core fucosylation mediated by FUT8 has been implicated in the activation of microglia in Alzheimer's disease models, suggesting that manipulating fucosylation could provide therapeutic avenues for neurodegenerative diseases .

Microbiome Interactions

This compound is also significant in the context of gut microbiota. The activity of α-L-fucosidases, which hydrolyze terminal α-L-fucosyl linkages, is influenced by the presence of fucosides. This interaction is critical for maintaining gut homeostasis and preventing dysbiosis. Recent studies have developed activity-based probes to selectively label and study these enzymes within the microbiome, enhancing our understanding of their functional roles .

Data Tables

Case Studies

-

Schistosomiasis Diagnosis

A study demonstrated the efficacy of α-(1-2)-fucosides as diagnostic markers for schistosomiasis through AuNP-based ELISAs, showing increased specificity with longer fucosyl chains. -

Cholangiocarcinoma Research

Intrahepatic cholangiocarcinoma cases showed a marked increase in global fucosylation levels, leading researchers to explore fucose inhibition as a potential therapeutic strategy. -

Microbiome Studies

The development of activity-based probes targeting α-L-fucosidases has opened new avenues for understanding their role in gut health and disease.

Propriétés

Numéro CAS |

133470-56-1 |

|---|---|

Formule moléculaire |

C25H40O5 |

Poids moléculaire |

420.6 g/mol |

Nom IUPAC |

(2R,3S,4R,5R)-2-[(3E,5Z)-6-(4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl)-2-methylhepta-3,5-dien-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C25H40O5/c1-8-25(7)13-11-18(14-19(25)16(2)3)17(4)10-9-12-24(5,6)30-23-22(28)21(27)20(26)15-29-23/h8-10,12,18-23,26-28H,1-2,11,13-15H2,3-7H3/b12-9+,17-10-/t18?,19?,20-,21-,22+,23-,25?/m1/s1 |

Clé InChI |

NUXJYWUAZCOBLA-HNYIMRRASA-N |

SMILES |

CC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)OC2C(C(C(CO2)O)O)O)C |

SMILES isomérique |

CC(=C)C1CC(CCC1(C)C=C)/C(=C\C=C\C(C)(C)O[C@@H]2[C@H]([C@@H]([C@@H](CO2)O)O)O)/C |

SMILES canonique |

CC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)OC2C(C(C(CO2)O)O)O)C |

Synonymes |

fucoside B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.